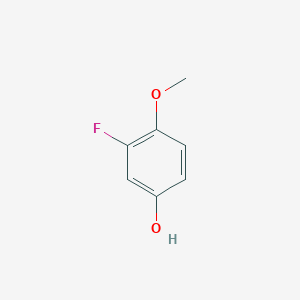

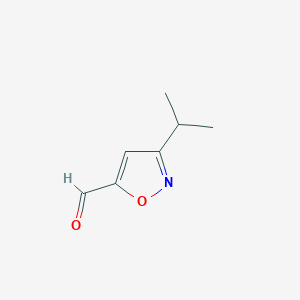

3-Isopropylisoxazole-5-carbaldehyde

説明

Synthesis Analysis

The synthesis of compounds similar to 3-Isopropylisoxazole-5-carbaldehyde often involves the reaction of sodium azide with α,β-acetylenic aldehydes in DMSO at room temperature, a process highlighted for its safety and efficiency, avoiding the generation of hazardous explosives and yielding the products essentially quantitatively (Journet et al., 2001). Another approach is the intramolecular reaction of propargylamides with Pd(II) salts, offering a valuable synthetic pathway to 5-oxazolecarbaldehydes, which might be analogous to the synthesis of 3-Isopropylisoxazole-5-carbaldehydes due to the similar structural motifs (Beccalli et al., 2008).

Molecular Structure Analysis

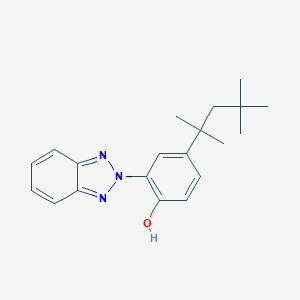

The molecular structure of 3-Isopropylisoxazole-5-carbaldehyde and related compounds is crucial for understanding their chemical reactivity. The structural isomers of 1-substituted-4-iminomethyl-1,2,3-triazoles indicate that the equilibrium position depends on the electronic properties of the substituent, which could similarly affect the properties of isoxazole derivatives (L'abbé et al., 1990).

Chemical Reactions and Properties

Isoxazole derivatives exhibit a variety of chemical reactions depending on their substitution pattern. For instance, 5-azido-4-formyloxazoles demonstrate instability in solution, leading to decomposition or rearrangement reactions, such as the Cornforth rearrangement for isopropyl and tert-butyl derivatives (L'abbé et al., 1993). This instability and reactivity towards rearrangements may be relevant when considering the chemical behavior of 3-Isopropylisoxazole-5-carbaldehyde.

Physical Properties Analysis

The physical properties of isoxazole derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. Although specific data on 3-Isopropylisoxazole-5-carbaldehyde is not available, understanding the general behavior of similar compounds can provide insights into its physical characteristics.

Chemical Properties Analysis

The chemical properties of isoxazole derivatives are significantly influenced by their electronic structure and the presence of substituents. For example, the reactivity of isoxazole compounds with carbonyl compounds under different conditions can lead to a variety of reaction products, indicating a wide range of potential chemical transformations (Kashima et al., 1976).

科学的研究の応用

Isoxazole and its derivatives have been studied extensively due to their wide spectrum of biological activities and therapeutic potential . Here are some fields where isoxazole derivatives have shown potential:

-

Medicinal Chemistry

- Isoxazole derivatives have shown prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .

- The substitution of various groups on the isoxazole ring imparts different activity .

- Several marketed drugs with isoxazole nucleus belong to different categories with diverse therapeutic activities .

-

Drug Discovery

- Isoxazole derivatives have been used as scaffolds in the synthesis of bioactive chemicals .

- Pyrazole derivatives, a related class of compounds, have been synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system .

-

Agrochemistry

-

Coordination Chemistry

-

Organometallic Chemistry

将来の方向性

特性

IUPAC Name |

3-propan-2-yl-1,2-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5(2)7-3-6(4-9)10-8-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWQUXNKNVGYRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isopropylisoxazole-5-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate](/img/structure/B50581.png)

![Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester](/img/structure/B50612.png)